molecular formula C16H13FN2O B5172768 N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No. B5172768
M. Wt: 268.28 g/mol
InChI Key: BTMXAXVGBBAMGM-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has a low toxicity profile and does not exhibit significant adverse effects on normal cells. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is its potent anti-cancer activity, making it a potential candidate for the development of new cancer treatments. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, one of the limitations of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is its complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X. One area of research is in the development of new cancer treatments that incorporate N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X and its potential applications in other fields, such as inflammation and pain-related disorders. Furthermore, studies are needed to optimize the synthesis method of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X to make it more accessible for widespread use in research.

Synthesis Methods

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is synthesized through a multi-step process that involves the reaction of 4-(cyanomethyl)benzonitrile with 4-fluoroacetophenone in the presence of a base and a catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method of N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X is a well-established process that has been optimized through various studies.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide X has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammation and pain-related disorders.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-14-5-1-13(2-6-14)11-16(20)19-15-7-3-12(4-8-15)9-10-18/h1-8H,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMXAXVGBBAMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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